molecular formula C18H18F3NO4S B11651343 Ethyl 4,5-dimethyl-2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)thiophene-3-carboxylate

Ethyl 4,5-dimethyl-2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)thiophene-3-carboxylate

Cat. No.: B11651343
M. Wt: 401.4 g/mol
InChI Key: PBOFIPYSCSQKIO-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)thiophene-3-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:

    Ethyl Group (C2H5): The ethyl group (CH3CH2-) is attached to the thiophene ring, providing a lipophilic character.

    Thiophene Ring: Thiophene is a five-membered heterocyclic ring containing sulfur. It’s aromatic and often found in pharmaceuticals and agrochemicals.

    Trifluoromethyl Group (CF3): The trifluoromethyl group enhances lipophilicity and influences the compound’s reactivity.

    Phenoxyacetyl Group (C6H5OC(O)CH2): This group contributes to the compound’s biological activity.

Preparation Methods

Synthetic Routes::

    Suzuki–Miyaura Coupling:

Industrial Production::
  • While specific industrial methods may vary, large-scale synthesis typically involves optimizing the Suzuki–Miyaura coupling conditions for efficiency and yield.

Chemical Reactions Analysis

    Reactions: Ethyl 4,5-dimethyl-2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)thiophene-3-carboxylate can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology and Medicine: Investigated for potential pharmacological activities (e.g., anti-inflammatory, antimicrobial).

    Industry: May find applications in materials science or agrochemicals.

Mechanism of Action

  • The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

  • Ethyl 4,5-dimethyl-2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)thiophene-3-carboxylate stands out due to its unique combination of functional groups.
  • Similar Compounds: Other thiophene derivatives, such as 2-acetylthiophene or 3-methylthiophene.

Properties

Molecular Formula

C18H18F3NO4S

Molecular Weight

401.4 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C18H18F3NO4S/c1-4-25-17(24)15-10(2)11(3)27-16(15)22-14(23)9-26-13-7-5-6-12(8-13)18(19,20)21/h5-8H,4,9H2,1-3H3,(H,22,23)

InChI Key

PBOFIPYSCSQKIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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